N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazine core, a bicyclic heterocyclic system fused with a thiazole ring. Key structural attributes include:
- Position 2: Methyl group.
- Position 4: Oxo (keto) group.
- Position 7: Phenyl substituent.
- Acetamide side chain: N-methyl substitution on the acetamide nitrogen.
The phenyl group at position 7 likely enhances aromatic interactions in biological targets, while the N-methyl acetamide contributes to metabolic stability by reducing susceptibility to enzymatic cleavage .
Properties
IUPAC Name |
N-methyl-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19(15(13)21)8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNXQJZIWCBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Under High Pressure
A Q-Tube reactor enables efficient cyclocondensation between 3-oxo-2-(phenylhydrazono)propanal and 4-thiazolidinone derivatives at 120°C under 15 psi, achieving 68% yield for the unsubstituted thiazolo[4,5-d]pyridazine. For the 7-phenyl variant, substituting 3-oxo-2-(phenylhydrazono)propanal with a benzaldehyde-derived analog may introduce the aryl group pre-cyclization.
Phosphorus Oxychloride-Mediated Ring Closure
Source details a method where 2-methylthio-thiazolo[4,5-d]pyrimidin-5,7-dione reacts with dimethylaniline in phosphorus oxychloride under reflux. After distillation, the crude product is crystallized to yield 5,7-dichloro-2-methylthio-thiazolo[4,5-d]pyridazine (82% purity). Adapting this protocol, replacing the pyrimidin-dione with a pyridazine precursor could furnish the desired core.
Installation of the 2-Methyl Group
Alkylation of the thiazole sulfur with methyl iodide in DMF at 60°C for 6 hours introduces the 2-methyl group. Source reports a similar strategy for 5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridine, achieving 74% yield after recrystallization.
Acetylation to Form N-Methylacetamide
Direct Acetylation
Reacting the 5-hydroxyl intermediate with acetic anhydride in pyridine at 25°C for 12 hours provides the acetylated product (89% yield). Subsequent treatment with methylamine in ethanol at 50°C for 8 hours yields the N-methylacetamide derivative.
Solvent-Free Amidation
Source outlines a solvent-free approach where acetic acid and methylamine undergo amination at 70–80°C for 2 hours, followed by vacuum distillation to remove excess reagents. Applied to the 5-hydroxyl thiazolopyridazine, this method could streamline acetylation with minimal byproducts.
Optimization and Scalability
Comparative analysis reveals that high-pressure cyclocondensation (source) offers superior atom economy (92%) compared to phosphorus oxychloride routes (67%). However, the latter is more scalable for industrial production due to lower equipment costs. For the N-methylacetamide side chain, solvent-free amidation reduces waste and improves reaction efficiency (89% yield vs. 76% for traditional acetylation).
Characterization and Validation
Critical spectroscopic data for intermediates and the final compound include:
- IR : Strong absorption at 1680 cm⁻¹ (C=O stretch of acetamide).
- ¹H-NMR : Singlet at δ 2.10 ppm (N-methyl group), multiplet at δ 7.45–7.85 ppm (phenyl protons).
- MS : Molecular ion peak at m/z 369 [M+H]⁺.
Source corroborates these findings for structurally related triazolopyrimidines, confirming the reliability of these analytical methods.
Challenges and Alternative Pathways
Key challenges include:
- Regioselectivity in phenyl introduction : Suzuki coupling mitigates this by enabling precise C–C bond formation.
- Overacetylation : Controlled stoichiometry (1:1.05 substrate:acetic anhydride) prevents diacetylation. Alternative routes involve Ugi multicomponent reactions to assemble the core and side chain simultaneously, though yields remain suboptimal (≤45%).
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions including:
Oxidation: Introduces oxygen atoms or removes hydrogen atoms.
Reduction: Adds hydrogen atoms or removes oxygen atoms.
Substitution: Replaces one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions: Typical reagents involved in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products: These reactions yield derivatives that can include different functional groups or altered ring structures, enhancing the compound's versatility for specific applications.
Scientific Research Applications
N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against the HCT-116 colon cancer cell line with an IC50 value indicating significant potency. The presence of specific substituents on the phenyl group enhances its anticancer activity, as evidenced by structure-activity relationship (SAR) studies .
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of thiazolo[4,5-d]pyridazines possess analgesic and anti-inflammatory properties. Compounds similar to this compound have been tested in vivo for their ability to alleviate pain and reduce inflammation, suggesting potential applications in pain management therapies .
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth and possess antifungal activity. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated various thiazolo[4,5-d]pyridazine derivatives, including this compound. The results indicated that modifications on the phenyl ring significantly affected cytotoxicity levels across different cancer cell lines (IC50 values ranging from 6.90 μM to 25.73 μM) .
- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory effects of similar compounds in animal models. Results showed a marked reduction in inflammation markers when administered at specific dosages over a set period .
- Antimicrobial Efficacy : A comprehensive study focused on the antimicrobial activity of thiazole derivatives revealed that compounds with structural similarities to this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. This binding influences the activity of these targets, modulating biological pathways and eliciting desired therapeutic effects. For instance, its role as an enzyme inhibitor can impede biochemical reactions critical to pathogen survival, showcasing its antimicrobial potential.
Comparison with Similar Compounds
Key Observations :
- The thienyl analog’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- N-Methyl acetamide in the target compound likely improves metabolic stability compared to N-aryl analogs .
Research Implications
- Drug Design : The phenyl group at position 7 in the target compound could be optimized for target binding by introducing electron-withdrawing groups (e.g., chloro) as seen in .
- Synthetic Scalability : Methods from and , such as CDI-mediated cyclization, provide a template for scalable synthesis of the target compound .
Biological Activity
N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis of the Compound
The synthesis of thiazolo[4,5-d]pyridazine derivatives, including this compound, typically involves cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. The use of high-pressure Q-Tube reactors has been noted to enhance yields and efficiency in the synthesis process, producing compounds with promising biological activities against various cancer cell lines .
Anticancer Properties
Recent studies have demonstrated that thiazolopyridazine derivatives exhibit significant cytotoxicity against multiple cancer cell lines. The compound was evaluated alongside others in a series of assays:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 10.39 - 15.43 | 19.35 |
| HCT-116 (Colon) | 6.90 | 11.26 |
| A549 (Lung) | Not specified | Not specified |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. Notably, the compound demonstrated an IC50 value of 6.90 µM against the HCT-116 cell line, outperforming doxorubicin, a standard chemotherapy drug .
The mechanism through which this compound induces cytotoxicity appears to involve the induction of apoptosis in cancer cells. This was assessed using acridine orange/ethidium bromide staining methods and caspase activation assays, which indicated that treated cells underwent significant apoptotic changes .
Case Studies
- In Vitro Evaluation : A study involving several thiazolopyridazine derivatives found that those with electron-withdrawing groups on the aryl moiety exhibited enhanced cytotoxic activity. This suggests that structural modifications can significantly influence biological efficacy .
- Comparative Analysis : In a comparative study with other thiazole-based compounds, those containing the thiazolo[4,5-d]pyridazine framework were shown to possess superior anticancer properties compared to their counterparts lacking this structure .
Q & A
Q. What are the standard synthetic routes for N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with thiazole ring formation using phosphorus pentasulfide, followed by acetamide coupling. Key intermediates include:
- Thiazolo[4,5-d]pyridazine core : Formed via cyclocondensation of substituted pyridazinones with sulfur-containing reagents .
- N-methyl acetamide side chain : Introduced via nucleophilic substitution or acylation reactions using methylamine derivatives .
Reaction conditions (e.g., anhydrous solvents, 60–80°C) and catalysts (e.g., triethylamine) are critical for yield optimization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and regiochemistry .
- X-ray Crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of bond angles and crystal packing .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield while minimizing by-products?
Optimization strategies include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Reduces side reactions (e.g., hydrolysis) |
| Solvent | Anhydrous DMF or THF | Enhances reagent solubility |
| Catalysts | Triethylamine or DMAP | Accelerates acylation reactions |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?
- In vitro–in vivo correlation (IVIVC) : Use pharmacokinetic studies to assess bioavailability and metabolic stability .
- Target engagement assays : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Mechanistic studies : Evaluate off-target effects using kinase profiling panels or CRISPR-Cas9 knockout models .
Q. What computational approaches are recommended to predict the compound's interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to kinases or GPCRs .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., fluorine substitution) with IC50 values .
Q. How can structural analogs inform SAR studies for this compound?
| Analog Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine at phenyl ring | Enhanced metabolic stability and target affinity | |
| Pyrrolidine substitution | Improved solubility and bioavailability | |
| Thiomorpholine core replacement | Altered selectivity for kinase isoforms |
Data Contradiction Analysis
Q. How to resolve conflicting solubility data reported in different studies?
- Method standardization : Use shake-flask method with UV-Vis quantification under consistent pH (e.g., pH 7.4 PBS) .
- Excipient screening : Test co-solvents (e.g., PEG 400) or cyclodextrins to enhance apparent solubility .
Q. What strategies validate conflicting cytotoxicity results across cell lines?
- Dose-response normalization : Compare IC50 values using Hill slope models to account for assay sensitivity .
- Apoptosis vs. necrosis assays : Differentiate mechanisms via Annexin V/PI staining or caspase-3 activation .
Methodological Recommendations
Q. Which purification techniques are most effective for isolating high-purity batches?
- Flash Chromatography : Silica gel (40–63 µm) with gradient elution (hexane:EtOAc) .
- Recrystallization : Use ethanol/water mixtures for crystal formation .
- HPLC : C18 columns with acetonitrile/water mobile phase for >98% purity .
Q. How to design stability studies under physiological conditions?
- Forced degradation : Expose to pH 1–10 buffers, 40–60°C, and UV light to identify degradation pathways .
- LC-MS analysis : Monitor major degradation products (e.g., hydrolysis of acetamide group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
